Lipophilicity vs. Cyclohexylmethylpiperazine
The computed partition coefficient (XLogP3) for 1-((4-Methylcyclohexyl)methyl)piperazine is 2.2 [1], whereas the unsubstituted analog 1-(cyclohexylmethyl)piperazine exhibits a higher logP of approximately 2.41 . This ΔlogP of –0.21 indicates that the target compound is marginally less lipophilic than its closest unsubstituted analog.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(cyclohexylmethyl)piperazine, logP = 2.41 (ChemSrc) or 2.412 (ChemBase) |
| Quantified Difference | ΔlogP = –0.21 (target is less lipophilic) |
| Conditions | Computed XLogP3 values; target from PubChem, comparator from ChemSrc and ChemBase |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce nonspecific binding, which are desirable attributes for early‑stage lead optimization and in vitro assay compatibility.
- [1] PubChem. (2026). Compound Summary for CID 63243676, 1-((4-Methylcyclohexyl)methyl)piperazine. National Center for Biotechnology Information. View Source
